molecular formula C18H18ClF3N2O3S B2836685 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE CAS No. 612043-52-4

1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2836685
CAS No.: 612043-52-4
M. Wt: 434.86
InChI Key: CRNGDGSPXAAVIE-UHFFFAOYSA-N
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Description

1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-methoxyphenyl group

Mechanism of Action

Target of Action

A structurally similar compound, 1-[4-(trifluoromethyl)phenyl]piperazine (ptfmpp), is known to be a serotonergic releasing agent

Mode of Action

Based on its structural similarity to ptfmpp, it may interact with serotonin receptors to modulate neurotransmission . The compound’s interaction with its targets and the resulting changes would depend on the specific receptor subtype it binds to and the downstream signaling pathways it affects.

Biochemical Pathways

If it does indeed act as a serotonergic agent like ptfmpp, it would likely influence the serotonin signaling pathway . This could have downstream effects on mood, sleep, appetite, and other physiological processes regulated by serotonin.

Result of Action

If it acts on the serotonin system like ptfmpp, it could potentially alter neuronal firing rates, neurotransmitter release, and synaptic plasticity .

Preparation Methods

The synthesis of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-27-14-4-2-13(3-5-14)23-8-10-24(11-9-23)28(25,26)15-6-7-17(19)16(12-15)18(20,21)22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNGDGSPXAAVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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